Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate

Description

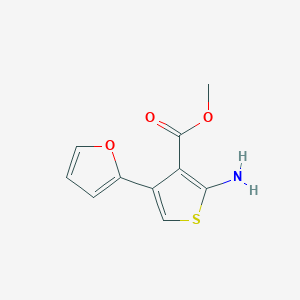

Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate (CAS: 670271-04-2) is a thiophene derivative with the molecular formula C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol . Its structure features a 2-aminothiophene core substituted with a furan-2-yl group at the 4-position and a methyl ester at the 3-position. This compound is notable for its electron-rich thiophene ring and the furan moiety, which enhances π-π stacking interactions and influences its photophysical properties. It is typically synthesized via Gewald reactions, a common method for 2-aminothiophenes, and is available at ≥95% purity for research applications .

Properties

IUPAC Name |

methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-13-10(12)8-6(5-15-9(8)11)7-3-2-4-14-7/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZRPPAFHJSSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Chemical Reactions

Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction Reduction reactions can convert a nitro group to an amino group. Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

-

Substitution Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings. Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or furan rings.

Reactivity of Furan-2-Carboxaldehyde Derivatives

The reactivity of various furan-2-carboxaldehyde derivatives has been studied. For instance, 5-Arylfuran-2-carboxaldehydes react with hippuric acid to yield (4 E)-2-phenyl-4-{[5-(R-phenyl)-2-furyl]methylene}-1,3-oxazol-5(4 H)-ones in high yields (70-83%) after short reaction times . It was found that 5-arylated furan-2-carboxaldehydes are more reactive than 4,5-dimethylfuran-2-carboxaldehyde, benzofuran-2-carboxaldehyde and furo[ b]pyrrole type aldehydes .

Gewald Reaction

The Gewald reaction is a common method for synthesizing aminothiophene derivatives. This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

List of Other Chemical Reactions

Methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate can undergo several types of chemical reactions:

-

Hydrolysis of ester groups

-

Amide bond formation

-

Sulfonylation

-

Nucleophilic substitution

These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Reaction mechanisms often involve nucleophilic attack or electrophilic substitution, depending on the functional groups present.

Reactions with Dihydrothiophenes

A new approach toward constructing the thieno[2,3-d]pyrimidine core system involves reacting dihydrothiophenes with HCHO and RNH2 under noncatalyzed Mannich conditions .

Scientific Research Applications

Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate has applications in scientific research in chemistry, medicine, and industry. It is a building block for synthesizing complex heterocyclic compounds, and research is ongoing regarding its potential use as an anti-inflammatory and analgesic pharmaceutical. It is also used in developing organic semiconductors and advanced materials.

Target and Mode of Action

this compound is a thiophene-based compound. Thiophene derivatives exert their pharmacological effects through interaction with various biological targets and biochemical pathways, resulting in anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors. A common method is the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester.

Chemical Reactions

this compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction Reduction reactions can convert the nitro group to an amino group. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

- Substitution Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings. Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or furan rings.

Comparison to Similar Compounds

this compound is unique due to the presence of both a furan ring and a thiophene ring, which can confer distinct electronic and steric properties. This makes it a versatile building block for synthesizing diverse bioactive compounds and advanced materials.

Compared to methyl 2-aminothiophene-3-carboxylate, it is more complex due to the furan ring. It is also similar to 2-amino-4-(furan-2-yl)thiophene-3-carboxylic acid, but lacks the methyl ester group.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate and related compounds:

Key Comparisons :

Electronic Effects :

- The furan-2-yl group in the target compound provides an electron-rich aromatic system, promoting π-π interactions and charge transfer mechanisms. In contrast, chlorophenyl substituents (e.g., in CAS 351156-91-7) introduce electron-withdrawing effects, altering reactivity in electrophilic substitutions .

- Methoxyphenyl derivatives (e.g., CAS 350988-34-0) balance electron donation via the methoxy group with steric hindrance, affecting selectivity in synthetic pathways .

Steric and Crystallographic Properties: Ethyl 2-amino-4-methylthiophene-3-carboxylate (CAS 104680-25-3) forms C₂₄(12) chains via intermolecular N–H⋯O/S hydrogen bonds, a pattern common in 2-aminothiophenes .

Reactivity and Applications :

- Chloro-substituted derivatives (e.g., CAS 351156-91-7) are prioritized in agrochemical research due to their enhanced electrophilic reactivity .

- Furan-containing analogs are explored in materials science for light absorption/emission studies, leveraging their electron-rich aromatic systems .

Physicochemical Data :

- Melting Points : Chlorophenyl derivatives exhibit higher melting points (e.g., 227–230°C for a related compound in ) due to stronger intermolecular forces, whereas furan derivatives may have lower melting points owing to reduced symmetry .

- Solubility : Hydrophobic substituents like butylphenyl (CAS 350990-34-0) decrease aqueous solubility compared to the furan analog .

Biological Activity

Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.27 g/mol. The structure features a thiophene ring, a furan moiety, and an amino acid derivative, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- HIF Activation : Studies have shown that thiophene derivatives can stabilize hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels. This compound has been observed to enhance HIF transcriptional activity under hypoxic conditions, indicating potential applications in protecting cells from hypoxia-induced damage .

- Anti-inflammatory Activity : Thiophene-based compounds have demonstrated significant anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that compounds with similar structures can reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar thiophene derivatives have shown effectiveness against various pathogens, including bacteria and fungi .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Case Studies

- Hypoxia-Induced Cell Protection : A study evaluated the effects of this compound on cell lines exposed to hypoxic conditions. Results indicated that treatment with the compound significantly increased cell viability and reduced apoptosis markers compared to untreated controls .

- Anti-inflammatory Effects in Animal Models : In vivo studies using rodent models demonstrated that administration of thiophene derivatives led to a marked reduction in paw edema induced by carrageenan, suggesting strong anti-inflammatory properties .

- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial potential of related thiophene compounds against various bacterial strains. The results showed effective inhibition at micromolar concentrations, supporting the hypothesis that structural modifications can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Gewald reaction, a common method for 2-aminothiophenes. This involves condensation of a ketone (e.g., furan-2-yl ketone), elemental sulfur, and a cyanoacetate or malononitrile derivative under basic conditions (e.g., triethylamine or morpholine). Reaction optimization may include varying solvents (ethanol, DMF), temperature (60–100°C), and reaction time (4–24 hours). For example, similar derivatives like ethyl 2-amino-4-phenylthiophene-3-carboxylate were synthesized using ketones and sulfur in ethanol with triethylamine, achieving yields of 65–80% .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions and hydrogen/carbon environments. For example, aromatic protons in the furan ring typically appear as doublets (δ 6.3–7.5 ppm) .

- LC-MS/HRMS : Confirm molecular weight and assess purity. A molecular ion peak at m/z corresponding to the molecular formula (CHNOS) is expected .

- IR spectroscopy : Identify key functional groups, such as N-H stretches (~3400 cm) and ester C=O stretches (~1700 cm) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar compounds (e.g., Ethyl 2-amino-4-phenylthiophene-3-carboxylate):

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood to minimize inhalation of dust/aerosols.

- Storage : Store in a cool, dry place away from oxidizing agents. Stability testing under varying humidity and temperature conditions is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

Target Selection : Identify potential biological targets (e.g., PD-L1, bacterial enzymes) based on structural analogs. For example, 2-hydroxy-4-phenylthiophene-3-carbonitrile derivatives showed PD-L1 inhibitory activity .

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding between the amino group and active-site residues.

Validation : Compare docking scores with experimental IC values from in vitro assays (e.g., ELISA for PD-L1 inhibition) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Overlapping Peaks in NMR : Use 2D NMR (COSY, HSQC) to resolve complex splitting patterns. For example, HSQC can differentiate furan C-H couplings from thiophene ring signals.

- Ambiguous Mass Spectra : Perform isotopic labeling or high-resolution mass spectrometry (HRMS) to distinguish between isobaric fragments.

- Thermal Degradation in Analysis : Use lower ionization temperatures in MS or inert atmospheres during thermal stability tests .

Q. How does the furan substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron Density Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. The electron-rich furan ring may increase nucleophilicity at the thiophene 5-position.

- Experimental Validation : Compare reaction rates of furan-substituted derivatives with phenyl analogs in electrophilic substitution reactions (e.g., bromination). UV-Vis spectroscopy can track conjugation effects .

Methodological Challenges & Solutions

Q. What are the common pitfalls in scaling up the synthesis of this compound, and how are they mitigated?

- Answer :

- Issue : Reduced yield due to poor mixing or exothermic reactions at larger scales.

- Solution : Use jacketed reactors for temperature control and incremental reagent addition. For example, scale-up of ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate required dropwise addition of sodium ethoxide to prevent runaway reactions .

Q. How can regioselectivity be controlled during functionalization of the thiophene ring?

- Answer :

- Directing Groups : The 2-amino group acts as an electron donor, directing electrophiles to the 5-position. Use protecting groups (e.g., Boc for -NH) to alter selectivity.

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)) enable cross-coupling at specific positions. For example, Suzuki-Miyaura coupling at the 4-position was achieved in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.